molecular formula C30H38N15O16P3 B13759610 P-dAdo-P-dAdo-P-dAdo

P-dAdo-P-dAdo-P-dAdo

Cat. No.: B13759610
M. Wt: 957.6 g/mol
InChI Key: VCORFLZFSPUNDN-UAGCYRGNSA-N
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Description

P-dAdo-P-dAdo-P-dAdo, also known as 5’-deoxyadenosyl-5’-deoxyadenosyl-5’-deoxyadenosyl, is a compound that plays a significant role in various biochemical processes. It is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids. This compound is particularly notable for its involvement in radical S-adenosyl methionine (SAM) enzyme reactions, where it acts as a radical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-dAdo-P-dAdo-P-dAdo typically involves the use of radical SAM enzymes. These enzymes facilitate the homolytic cleavage of S-adenosyl methionine to generate the 5’-deoxyadenosyl radical, which then participates in various biochemical transformations . The reaction conditions often require the presence of a [4Fe-4S] cluster, which is essential for the enzyme’s activity.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering have made it possible to produce this compound in larger quantities for research purposes. The use of recombinant DNA technology to express radical SAM enzymes in microbial hosts is one such method.

Chemical Reactions Analysis

Types of Reactions

P-dAdo-P-dAdo-P-dAdo undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific biochemical pathway. For example, in the HydG enzyme reaction, the products include carbon monoxide and cyanide, which are essential for the assembly of the catalytic H-cluster of [Fe-Fe] hydrogenase .

Scientific Research Applications

P-dAdo-P-dAdo-P-dAdo has several scientific research applications, including:

Mechanism of Action

The mechanism of action of P-dAdo-P-dAdo-P-dAdo involves the generation of a 5’-deoxyadenosyl radical through the homolytic cleavage of S-adenosyl methionine. This radical then participates in various biochemical transformations, often involving hydrogen atom abstraction. The molecular targets and pathways involved include the [4Fe-4S] clusters and the radical SAM enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to P-dAdo-P-dAdo-P-dAdo include:

Uniqueness

This compound is unique due to its specific role as a radical intermediate in radical SAM enzyme reactions. Its ability to participate in a wide range of biochemical transformations makes it a valuable compound for research in various fields.

Properties

Molecular Formula

C30H38N15O16P3

Molecular Weight

957.6 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C30H38N15O16P3/c31-25-22-28(37-7-34-25)43(10-40-22)19-1-13(46)16(57-19)4-55-63(50,51)61-15-3-21(45-12-42-24-27(33)36-9-39-30(24)45)59-18(15)6-56-64(52,53)60-14-2-20(58-17(14)5-54-62(47,48)49)44-11-41-23-26(32)35-8-38-29(23)44/h7-21,46H,1-6H2,(H,50,51)(H,52,53)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,47,48,49)/t13-,14-,15-,16+,17+,18+,19+,20+,21+/m0/s1

InChI Key

VCORFLZFSPUNDN-UAGCYRGNSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=NC7=C(N=CN=C76)N)N8C=NC9=C(N=CN=C98)N)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=NC7=C(N=CN=C76)N)N8C=NC9=C(N=CN=C98)N)O

Origin of Product

United States

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